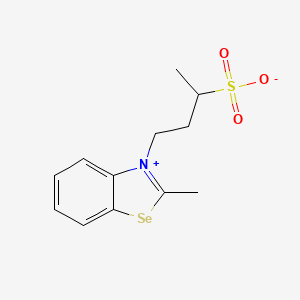

Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt

Description

Properties

CAS No. |

63149-25-7 |

|---|---|

Molecular Formula |

C12H15NO3SSe |

Molecular Weight |

332.29 g/mol |

IUPAC Name |

4-(2-methyl-1,3-benzoselenazol-3-ium-3-yl)butane-2-sulfonate |

InChI |

InChI=1S/C12H15NO3SSe/c1-9(17(14,15)16)7-8-13-10(2)18-12-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

JGGOQOPULSUBIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2[Se]1)CCC(C)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

While specific experimental protocols are scarce in open literature, the general approach can be outlined as follows:

Preparation of Benzoselenazole Core:

- Starting from o-aminophenyl selenide derivatives, cyclization is induced under oxidative or acidic conditions to form the benzoselenazole ring.

Methylation at the 2-Position:

- The benzoselenazole intermediate is methylated at the 2-position using methylating agents such as methyl iodide or methyl triflate under controlled conditions to yield 2-methyl-benzoselenazole.

Attachment of the Sulfobutyl Side Chain:

- The 3-position of the benzoselenazolium ring is alkylated with a 3-bromopropane sulfonate or 4-bromobutane sulfonate derivative. This step involves nucleophilic substitution where the nitrogen in the benzoselenazole ring attacks the alkyl halide bearing the sulfonate group.

- The reaction is typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the alkylation.

-

- The quaternized benzoselenazolium salt spontaneously forms an inner salt due to the proximity of the positively charged nitrogen and the negatively charged sulfonate group, stabilizing the compound.

Reaction Conditions and Yields

- Temperature: The alkylation step is generally performed between 50°C and 100°C.

- Solvent: Polar aprotic solvents like dimethylformamide are preferred to dissolve both reactants and facilitate nucleophilic substitution.

- Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.

- Purification: The product is purified by recrystallization or column chromatography to remove unreacted starting materials and side products.

Yields for this synthetic sequence can vary but are generally moderate to good (40–75%) depending on the purity of starting materials and optimization of reaction parameters.

Analytical Confirmation

- Nuclear Magnetic Resonance Spectroscopy: Used to confirm the presence of methyl and sulfobutyl substituents and the integrity of the benzoselenazole ring.

- Infrared Spectroscopy: Confirms sulfonate functional groups by characteristic S=O stretching vibrations.

- Mass Spectrometry: Confirms molecular weight consistent with C12H15NO3SSe (332.29 g/mol).

- Elemental Analysis: Validates the composition of carbon, hydrogen, nitrogen, sulfur, and selenium.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzoselenazole ring formation | o-Aminophenyl selenide, oxidative agent | Not specified | 50–80 | 4–6 | 60–70 | Cyclization reaction |

| Methylation at 2-position | Methyl iodide or methyl triflate | Polar aprotic solvent | 25–50 | 2–4 | 70–80 | Controlled methylation conditions |

| Sulfobutyl alkylation | 3-Bromopropane sulfonate or similar | Dimethylformamide | 50–100 | 6–12 | 40–75 | Nucleophilic substitution step |

| Inner salt formation | Spontaneous under reaction conditions | Same as above | Ambient | - | - | Stabilization via internal salt |

Research Outcomes and Observations

- The introduction of the sulfobutyl group significantly enhances the solubility of the benzoselenazolium compound in polar solvents, facilitating its use in aqueous and biological systems.

- The inner salt configuration stabilizes the compound, reducing its reactivity and improving shelf life.

- Variations in alkyl chain length on the sulfonate group can modulate electronic properties and solubility, which is valuable for tailoring the compound for specific applications.

- Spectroscopic analyses consistently confirm the successful synthesis and purity of the compound, supporting the reliability of the described preparation methods.

Chemical Reactions Analysis

Types of Reactions

Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the original benzoselenazolium compound .

Scientific Research Applications

Benzoselenazolium compounds have been studied for their potential biological activities, particularly in the field of medicinal chemistry. The selenazole ring structure is known to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Electrochemical Sensors

The compound's ability to participate in redox reactions makes it a candidate for use in electrochemical sensors. These sensors can detect various analytes by measuring changes in current or voltage when the analyte interacts with the sensor surface.

Photodynamic Therapy

Research indicates that benzoselenazolium compounds can be utilized in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that produce reactive oxygen species upon illumination, leading to cell death in targeted tissues. This application is particularly relevant in cancer treatment.

Table 1: Predicted Collision Cross Section of Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, Inner Salt

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 335.00890 | 165.9 |

| [M+Na]+ | 356.99084 | 178.9 |

| [M+NH4]+ | 352.03544 | 173.9 |

| [M+K]+ | 372.96478 | 173.9 |

| [M-H]- | 332.99434 | 167.2 |

Case Study 1: Antioxidant Properties

A study investigating the antioxidant potential of various benzoselenazolium derivatives found that these compounds effectively scavenge free radicals and protect against oxidative damage in cellular models.

Case Study 2: Electrochemical Sensing

In a recent project, researchers developed an electrochemical sensor using benzoselenazolium as a recognition element for detecting heavy metals in water samples. The sensor demonstrated high sensitivity and selectivity, indicating its practical application in environmental monitoring.

Mechanism of Action

The mechanism of action of benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and modulate oxidative stress pathways. This compound can inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzothiazolium Derivatives (Sulfur Analogs)

Example: 2-Methyl-3-(3-sulfobutyl)benzothiazolium, inner salt (CAS 63149-03-1)

- Molecular Formula: C₁₂H₁₅NO₃S₂

- Key Differences: Heteroatom: Sulfur (S) replaces selenium (Se) in the heterocyclic ring. Molecular Weight: 285.38 g/mol (vs. 335.01 g/mol for the target compound).

Example: 5-Chloro-2-methyl-3-(3-sulfobutyl)benzothiazolium, inner salt

CCS Comparison :

Adduct m/z CCS (Ų) [M+H]+ 321.02548 166.0 The nearly identical CCS to the target compound (165.9 Ų) suggests similar gas-phase conformation despite Se/S substitution .

Table 1: Key Properties of Selenium vs. Sulfur Analogs

| Property | Benzoselenazolium (Target) | Benzothiazolium (S Analog) |

|---|---|---|

| Heteroatom | Se | S |

| Molecular Formula | C₁₂H₁₆NO₃SSe | C₁₂H₁₅NO₃S₂ |

| [M+H]+ CCS (Ų) | 165.9 | 166.0 |

| Polarizability | High (Se) | Moderate (S) |

Benzimidazolium Derivatives

Example: 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt

- Molecular Formula : C₁₆H₂₀Cl₂N₂O₃S

- Key Differences :

- Core Structure : Benzimidazole (two nitrogen atoms) vs. benzoselenazolium (one Se, one N).

- Substituents : Additional chloro and ethyl groups alter steric bulk and electronic effects.

- Applications : Benzimidazolium derivatives are often explored in catalysis or as ionic liquids, whereas benzoselenazolium compounds may prioritize photophysical applications .

Extended Sulfobutyl Chain Variants

Example: 2-[2-Methyl-3-[3-(4-sulfobutyl)-2(3H)-benzoselenazolylidene]-1-allyl]-3-(4-sulfobutyl)benzoselenazolium (CAS 25974-28-1)

Substituent-Modified Analogs

Example: Benzothiazolium, 5-chloro-3-ethyl-2-[2-[[5-methoxy-3-(4-sulfobutyl)-2(3H)-benzoselenazolylidene]methyl]-1-buten-1-yl]-, inner salt (CAS 63907-45-9)

- Key Modifications: Chloro and Methoxy Groups: Enhance electron-withdrawing effects and steric hindrance.

Critical Analysis of Structural and Functional Differences

- Electronic Properties : Selenium’s larger atomic radius and polarizability may enhance charge-transfer interactions, making the target compound suitable for optoelectronic applications.

- Solubility : Sulfobutyl chains in all analogs improve aqueous solubility, but chain length and sulfonate position modulate hydrophilicity.

- Stability : Selenium compounds are more oxidation-prone than sulfur analogs, necessitating careful storage .

- Synthetic Complexity : Introducing selenium often requires specialized reagents (e.g., Se powder) compared to sulfur, increasing production costs .

Biological Activity

Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16N1O3S1Se1

- SMILES Notation : CC1=N+CCC(C)S(=O)(=O)O

- InChI : InChI=1S/C12H15NO3SSe/c1-9(17(14)15)8-6-4-5-7-10(8)12-11(13)16/h4-7H,1-3H3

The compound features a benzoselenazole ring system, which contributes to its biological properties.

Biological Activity Overview

Research indicates that benzoselenazolium derivatives exhibit a range of biological activities, particularly in the context of anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

A study evaluated the antiproliferative effects of various benzoselenazolium cyanine dyes, including the compound . The results showed:

- IC50 Values : The compound demonstrated an IC50 value of 0.07 µM against certain cancer cell lines, indicating potent cytotoxicity.

- Selectivity Index (SI) : The selectivity index was calculated at 6.5, suggesting a favorable therapeutic window compared to other compounds tested .

The mechanism of action for benzoselenazolium compounds appears to involve:

- Cell Cycle Arrest : The compound induced G0/G1 phase arrest in treated cells, leading to reduced proliferation rates.

- Morphological Changes : Treated cells exhibited significant morphological alterations, including cell shrinkage and increased apoptotic bodies compared to untreated controls .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antiproliferative | Strong inhibition in cancer cells | 0.07 | 6.5 |

| Apoptosis Induction | Increased apoptotic bodies | - | - |

| Cell Cycle Arrest | G0/G1 phase arrest | - | - |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of benzoselenazolium compounds:

- Study on Anticancer Dyes : A comprehensive evaluation of various cyanine dyes, including benzoselenazolium derivatives, indicated that these compounds could selectively target cancerous cells while sparing normal cells .

- Bioactivity Dataset Analysis : A consensus dataset comprising over 1.1 million compounds highlighted that benzoselenazolium derivatives were classified as "active" in numerous bioactivity assays, confirming their potential as therapeutic agents .

- Toxicity and Safety Profiles : Safety assessments indicated that while these compounds exhibit promising biological activity, further studies are required to fully understand their toxicity profiles and safe dosage ranges for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.